molecular formula C15H11ClO B7767085 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one CAS No. 20426-47-5

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one

Cat. No. B7767085
CAS RN: 20426-47-5
M. Wt: 242.70 g/mol
InChI Key: UBJIPXGNVJWNJZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C15H11ClO and its molecular weight is 242.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure and Electronic Properties Analysis :

    • Studies have been conducted on the molecular structure, vibrational wavenumbers, hyperpolarizability, and NBO analysis of compounds similar to 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one, providing insights into their electronic properties and chemical reactivity (Najiya et al., 2014).
    • Research on the geometrical parameters, electronic properties, and chemical reactivity of derivatives has been undertaken to understand their structural and spectroscopic aspects, which can have implications for materials science and nanotechnology (Adole et al., 2020).
  • Photochemical Applications :

    • Some derivatives of this compound have been used in single-crystal to single-crystal enantioselective photodimerization reactions. These findings could have implications for developing photoactive materials and understanding the molecular basis of chiral photodimerization (Tanaka et al., 1999).
  • Biological and Pharmaceutical Research :

    • Some derivatives have been investigated for their anticancer properties, including studies on their ability to inhibit the growth of cancer cell lines and interactions with transport proteins like human serum albumin. This research could contribute to the development of new anticancer drugs (Kalalbandi & Seetharamappa, 2015).
    • There has been synthesis and evaluation of antimicrobial activities for certain derivatives, which could lead to new treatments for bacterial and fungal infections (Balaji et al., 2016).
  • Material Science and Corrosion Inhibition :

    • Derivatives have been studied for their potential as corrosion inhibitors for materials like carbon steel. Understanding the adsorption properties and inhibition efficiency of these compounds can lead to better protection of materials against corrosion (Thoume et al., 2021).
  • Optoelectronic Applications :

    • Research has been conducted on the fluorescence conversion in organic charge transfer cocrystals of derivatives, which may provide these materials with a range of applications in optoelectronics (Zhao et al., 2017).

properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJIPXGNVJWNJZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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